molecular formula C19H17NO4 B4185762 methyl [3-(phenoxyacetyl)-1H-indol-1-yl]acetate

methyl [3-(phenoxyacetyl)-1H-indol-1-yl]acetate

Cat. No. B4185762
M. Wt: 323.3 g/mol
InChI Key: PIPONISKHOQGHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl [3-(phenoxyacetyl)-1H-indol-1-yl]acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. This compound is a derivative of indole, which is a heterocyclic organic compound that is widely used in medicinal chemistry. Methyl [3-(phenoxyacetyl)-1H-indol-1-yl]acetate is a promising compound that has shown potential in various scientific research applications.

Mechanism of Action

The mechanism of action of Methyl [3-(phenoxyacetyl)-1H-indol-1-yl]acetate is not fully understood. However, studies have suggested that the compound acts by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development of various diseases. The compound has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Methyl [3-(phenoxyacetyl)-1H-indol-1-yl]acetate has been shown to have various biochemical and physiological effects. Studies have suggested that the compound can modulate the expression of various genes and proteins that are involved in the development of diseases. The compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

Methyl [3-(phenoxyacetyl)-1H-indol-1-yl]acetate has several advantages for lab experiments. The compound is relatively easy to synthesize, and it can be obtained in high yields with good purity. The compound is also stable under normal laboratory conditions, which makes it easy to handle and store. However, the compound has some limitations, such as its low solubility in water, which may limit its applications in certain experiments.

Future Directions

There are several future directions for the research on Methyl [3-(phenoxyacetyl)-1H-indol-1-yl]acetate. One of the potential directions is to study the compound's effects on other diseases, such as cardiovascular diseases and autoimmune diseases. Another direction is to investigate the compound's mechanism of action in more detail, which may lead to the development of more effective therapeutic strategies. Additionally, the compound's pharmacokinetics and pharmacodynamics need to be further explored to optimize its therapeutic potential.

Scientific Research Applications

Methyl [3-(phenoxyacetyl)-1H-indol-1-yl]acetate has been extensively studied for its potential applications in pharmaceutical research. This compound has shown promising results in various scientific research applications, including anti-inflammatory, anti-cancer, and anti-diabetic activities. The compound has also shown potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

methyl 2-[3-(2-phenoxyacetyl)indol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-23-19(22)12-20-11-16(15-9-5-6-10-17(15)20)18(21)13-24-14-7-3-2-4-8-14/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPONISKHOQGHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=C(C2=CC=CC=C21)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.